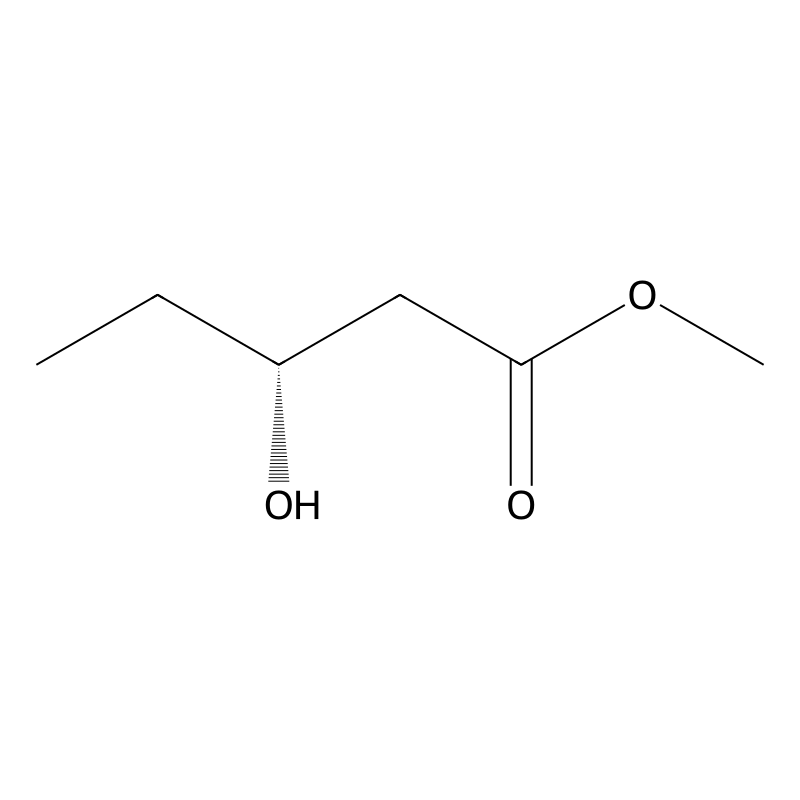

(-)-Methyl (R)-3-hydroxyvalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(-)-Methyl (R)-3-hydroxyvalerate is a chiral compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol. It is also known as (-)-Methyl (R)-3-hydroxypentanoate, and its CAS number is 60793-22-8. This compound features a hydroxyl group (-OH) attached to the third carbon of a valeric acid derivative, making it an important building block in organic synthesis and biochemistry .

Currently, there is no scientific research readily available describing a specific mechanism of action for MHV. Its potential use lies in its ability to be incorporated into other molecules, so its mechanism would depend on the specific application.

Organic Synthesis

MHV serves as a building block for the synthesis of more complex molecules. Researchers utilize MHV's specific structure and functional groups to create novel compounds with desired properties. For instance, MHV can be employed in the synthesis of pharmaceuticals, fragrances, and biomaterials [PubChem, National Institutes of Health (.gov)].

Biological Studies

Some research explores the potential biological activities of MHV itself. Studies investigate how MHV interacts with biological systems and whether it possesses medicinal properties. This field of research is still emerging, and more studies are needed to understand the full range of MHV's potential biological effects.

Material Science

MHV's chiral properties make it a candidate material for the development of chiral polymers. These polymers have unique properties that could be valuable in various applications, such as drug delivery systems and asymmetric catalysis [ScienceDirect, a service of Elsevier B.V.].

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Oxidation: The alcohol can be oxidized to form corresponding carbonyl compounds.

- Reduction: It can also be reduced to yield aliphatic alcohols or other derivatives.

These reactions are significant for synthesizing more complex organic molecules, particularly in pharmaceutical applications .

Research indicates that (-)-Methyl (R)-3-hydroxyvalerate exhibits various biological activities. It serves as a chiral building block in the synthesis of bioactive compounds. Its derivatives have been studied for their potential anti-inflammatory and antimicrobial properties. Additionally, it has been implicated in metabolic pathways that may influence lipid metabolism and energy production in cells .

Several methods exist for synthesizing (-)-Methyl (R)-3-hydroxyvalerate:

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis: Employing chiral catalysts or reagents to promote the formation of the desired enantiomer.

- Biocatalysis: Using enzymes to selectively produce (-)-Methyl (R)-3-hydroxyvalerate from simpler substrates, which can be more environmentally friendly and efficient .

(-)-Methyl (R)-3-hydroxyvalerate has several applications, including:

- Pharmaceutical Industry: As a precursor for synthesizing drugs and biologically active compounds.

- Polymer Chemistry: It is used in producing polyhydroxyalkanoates, which are biodegradable plastics derived from microbial fermentation processes.

- Food Industry: Its derivatives may be used as flavoring agents or food additives due to their pleasant aroma profiles .

Interaction studies involving (-)-Methyl (R)-3-hydroxyvalerate focus on its role in metabolic pathways and its interactions with biological systems. Research has shown its potential effects on lipid metabolism, suggesting it may influence energy homeostasis and fat storage in organisms. Additionally, studies indicate that it may interact with specific enzymes or receptors involved in metabolic regulation .

Several compounds are structurally similar to (-)-Methyl (R)-3-hydroxyvalerate, each possessing unique characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-hydroxybutyrate | C5H10O3 | Important in energy metabolism and ketogenesis |

| Methyl 4-hydroxybutyrate | C5H10O3 | Involved in neurotransmitter synthesis |

| Ethyl 3-hydroxyvalerate | C6H12O3 | Similar structure but different ester group |

Unlike these compounds, (-)-Methyl (R)-3-hydroxyvalerate is particularly noted for its chiral center, which gives it distinct properties and applications in asymmetric synthesis and pharmaceutical development .

Asymmetric Catalysis Strategies for Chiral Resolution

The enantioselective synthesis of (−)-methyl (R)-3-hydroxyvalerate relies on advanced catalytic methods to achieve high stereochemical fidelity. A prominent approach involves transition-metal-catalyzed asymmetric hydrogenation, where chiral ruthenium complexes bearing BINAP ligands induce enantioselectivity. For instance, Ru(II) catalysts modified with sulfonated (S)-BINAP ligands have demonstrated exceptional activity in reducing β-keto esters to β-hydroxy esters under hydrogen pressure, achieving enantiomeric excess (ee) values exceeding 98%. The catalytic cycle involves substrate coordination to the metal center, followed by stereoselective hydrogen transfer to the prochiral carbonyl group.

Organocatalytic methods also play a critical role. β-Isocupreidine, a cinchona alkaloid-derived catalyst, has been employed in Morita-Baylis-Hillman (MBH) reactions to construct stereogenic centers adjacent to hydroxyl groups. In one protocol, acrolein reacts with chiral aldehydes in the presence of β-isocupreidine, yielding 3-hydroxy-2-oxindole derivatives with up to 94% ee. While this method is not directly applied to (−)-methyl (R)-3-hydroxyvalerate, its mechanistic principles—such as hydrogen-bonding activation of electrophiles—inform analogous syntheses.

Enzymatic resolution offers a complementary strategy. Esterases like EH3 hydrolyze racemic methyl 2-phenylpropanoate with high enantioselectivity, favoring the (R)-enantiomer. Structural studies of EH3 reveal a voluminous active site (1718.02 ų) that accommodates diverse substrates while maintaining stereochemical precision through hydrophobic and hydrogen-bonding interactions. Applying similar enzymes to β-hydroxyvalerate precursors could streamline the production of enantiopure (−)-methyl (R)-3-hydroxyvalerate.

Role as Chiral Building Block in Complex Natural Product Synthesis

(−)-Methyl (R)-3-hydroxyvalerate serves as a key intermediate in synthesizing polyketides and macrolides. Its hydroxyl and ester groups enable stereospecific transformations, such as cross-metathesis or nucleophilic substitutions, to append complex substituents. For example, in the synthesis of (2S,3R)-3-hydroxy-3-methylproline, a cyclic sulfate intermediate derived from a similar β-hydroxy ester undergoes regioselective azide opening and intramolecular cyclization to establish the proline backbone. This method, yielding >98% ee, underscores the utility of β-hydroxy esters in constructing quaternary stereocenters.

The compound’s ester group also facilitates protecting-group-free strategies. In one application, methyl (R)-3-hydroxyvalerate was directly coupled with a thioester-containing fragment via Steglich esterification, avoiding tedious protection-deprotection steps. The resulting intermediate was pivotal in synthesizing a truncated version of the immunosuppressant rapamycin.

Stereochemical Control in Pharmaceutical Intermediate Preparation

Pharmaceutical synthesis demands rigorous stereochemical control to ensure biological efficacy and safety. (−)-Methyl (R)-3-hydroxyvalerate is employed in preparing β-lactam antibiotics and kinase inhibitors, where its hydroxyl group directs stereoselective ring-forming reactions. For instance, in a synthesis of the thrombin inhibitor otamixaban, the (R)-configured hydroxyvalerate moiety was incorporated via a Mitsunobu reaction, preserving the desired stereochemistry at the C3 position.

Analytical validation of stereochemical purity is critical. Chiral derivatization agents, such as Mosher’s acid chloride, enable ee determination via $$ ^1H $$ NMR spectroscopy. In one protocol, the hydroxyl group of (−)-methyl (R)-3-hydroxyvalerate was acylated with (R)- and (S)-Mosher’s acid chlorides, producing diastereomeric esters whose $$ ^1H $$ NMR signals were integrated to calculate ee. Circular dichroism (CD) spectroscopy provides a complementary method, where exciton-coupled signals from chiral supramolecular assemblies quantify enantiomeric ratios with <5% error.

Precursor Role in Polyhydroxyalkanoate Biosynthesis

(-)-Methyl (R)-3-hydroxyvalerate functions as a chiral precursor in the biosynthesis of PHAs, a class of biodegradable polyesters synthesized by microorganisms under nutrient-limiting conditions. The compound contributes specifically to the 3HV monomer units within PHA copolymers, which improve material flexibility compared to rigid poly-3-hydroxybutyrate (P3HB) homopolymers [1] [2]. In Methylorubrum extorquens AM1, the EMC pathway converts methanol-derived C1 compounds into propionyl-CoA and butyryl-CoA, which are subsequently channeled into (R)-3-hydroxyvaleryl-CoA and (R)-3-hydroxyhexanoyl-CoA monomers through reverse β-oxidation and hydration reactions [1]. This pathway enables the strain to produce P(3HB-co-3HV-co-3HHx) terpolymers with 5.4 mol% 3HV and 0.9 mol% 3HHx when supplemented with La³⁺ ions [1].

The precursor’s integration into PHAs depends on substrate availability and enzymatic specificity. Cupriavidus necator H16, for instance, synthesizes P(3HB-co-3HV) copolymers containing up to 23 mol% 3HV by utilizing sodium propionate as a precursor alongside plant oils [2]. Propionyl-CoA, derived from propionate activation, combines with acetyl-CoA via β-ketothiolase activity to form 3-ketovaleryl-CoA, which is reduced to (R)-3-hydroxyvaleryl-CoA before polymerization [3]. The table below summarizes key microbial systems and their 3HV production capabilities:

| Organism | Substrate | 3HV Content (mol%) | PHA Content (% CDW) |

|---|---|---|---|

| M. extorquens AM1C Ac | Methanol + La³⁺ | 5.4 | 41 |

| C. necator H16 | Palm oil + propionate | 23 | 6.8 |

| Burkholderia sp. USM | 4-pentenoic acid | 12 | 48 |

Metabolic Engineering for Enhanced 3-Hydroxyvalerate Incorporation

Metabolic engineering strategies have focused on augmenting precursor pools and modifying enzyme specificity to boost 3HV incorporation. In M. extorquens, heterologous expression of Ralstonia eutropha’s reverse β-oxidation genes (phaA, phaB, phaJ, fabG) enhanced the conversion of propionyl-CoA and butyryl-CoA into (R)-3-hydroxyacyl-CoA monomers, increasing terpolymer 3HV content by 7.6-fold compared to wild-type strains [1]. However, this modification impaired methylotrophic growth due to competition between PHA synthesis and the EMC pathway. The addition of 10 µM La³⁺ restored growth rates by upregulating methanol dehydrogenase activity, demonstrating lanthanides’ dual role in C1 metabolism and PHA synthesis [1].

Enzyme engineering has also targeted PHA synthases to broaden substrate acceptance. Wild-type Aeromonas caviae PHA synthase (PhaC~Ac~) naturally incorporates 3HV monomers at low levels (0.71 mol%) [1]. By introducing mutations in the substrate-binding pocket, researchers have improved the enzyme’s affinity for 3-hydroxyvaleryl-CoA, though such modifications often reduce overall polymerase activity. An alternative approach in C. necator involved overexpressing phaC from Chromobacterium sp. USM2, which increased 3HV incorporation to 15 mol% when grown on glucose and valerate [5].

Fermentation Systems for Copolymer Production

While haloarchaeal systems remain underexplored for 3HV production, bacterial fermentation platforms have achieved significant yields. C. necator H16 produces 6.8 g/L of P(3HB-co-3HV) with 7 mol% 3HV using palm kernel oil and sodium propionate in pH-controlled bioreactors [2]. Adjusting the carbon-to-nitrogen (C/N) ratio to 20:1 and maintaining pH at 7.2 optimized precursor assimilation, as excess nitrogen diverted propionyl-CoA toward amino acid synthesis rather than PHA polymerization [2].

In M. extorquens, two-stage fermentation strategies separate growth and PHA production phases. Cells are first grown in methanol-rich media to high density, after which nitrogen limitation induces PHA synthesis. Supplementing La³⁺ during the production phase increases both PHA content (41% CDW) and 3HV composition (5.4 mol%) by stabilizing the EMC pathway’s flux toward propionyl-CoA [1]. This approach avoids the growth defects associated with constitutive reverse β-oxidation pathway expression.